
Disodium hexahydroxoplatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium hexahydroxoplatinate is a chemical compound with the formula Na₂Pt(OH)₆. It is a platinum-based compound that is used in various scientific and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium hexahydroxoplatinate can be synthesized through the reaction of platinum(IV) chloride with sodium hydroxide. The reaction typically involves dissolving platinum(IV) chloride in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:
PtCl4+6NaOH→Na2Pt(OH)6+4NaCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process requires careful control of temperature and pH to ensure high yield and purity of the product. The compound is typically produced in batch reactors where the reaction parameters can be closely monitored and adjusted as needed.
Análisis De Reacciones Químicas
Types of Reactions
Disodium hexahydroxoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.
Substitution: The hydroxide ligands in this compound can be substituted with other ligands such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of halide salts or amine ligands under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds such as platinum(VI) oxides.
Reduction: Lower oxidation state platinum compounds or elemental platinum.
Substitution: Platinum complexes with different ligands, such as platinum halides or platinum amine complexes.
Aplicaciones Científicas De Investigación
Disodium hexahydroxoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various platinum complexes and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Industry: Utilized in the production of platinum-based catalysts for industrial processes such as hydrogenation and oxidation reactions.
Mecanismo De Acción
The mechanism of action of disodium hexahydroxoplatinate involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of cancer treatment, where platinum-based drugs are used to inhibit the growth of cancer cells.
Comparación Con Compuestos Similares
Disodium hexahydroxoplatinate can be compared with other platinum-based compounds such as:
Sodium hexachloroplatinate: Similar in terms of platinum content but differs in its ligands and reactivity.
Tetraammineplatinum(II) chloride: Contains amine ligands instead of hydroxide, leading to different chemical properties and applications.
Diamminedinitritoplatinum(II): Another platinum-based compound with distinct ligands and uses.
This compound is unique in its stability and reactivity, making it a versatile reagent in various chemical and industrial processes.
Propiedades
Número CAS |
12325-31-4 |
|---|---|
Fórmula molecular |
H6NaO6Pt- |
Peso molecular |
320.12 g/mol |
Nombre IUPAC |
sodium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/Na.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
Clave InChI |
VYZACKRNWQFYLJ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Pt+4] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Pt+4] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


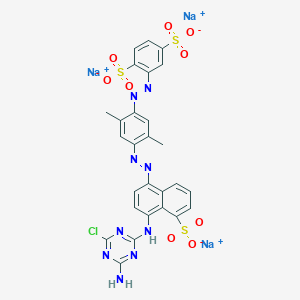




![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
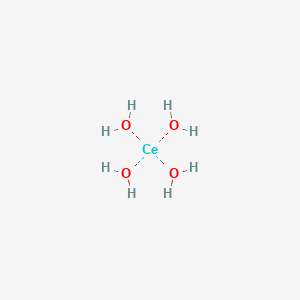

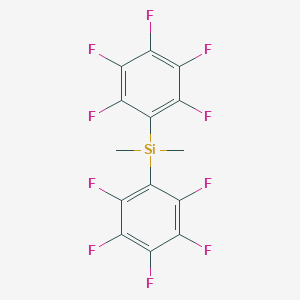


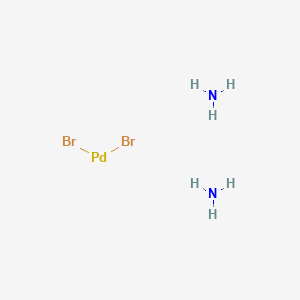
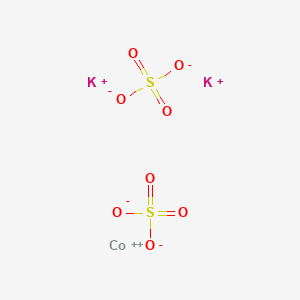
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
